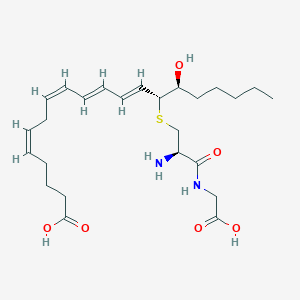

14,15-Leukotriene D4

Description

Properties

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLPEVGZIRJOA-SPCGXPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032108 | |

| Record name | Eoxin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Eosinophil Eoxin Pathway: A Technical Guide to the Synthesis of 14,15-Leukotriene D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key players in inflammatory responses, particularly in allergic diseases and asthma. Beyond their well-characterized role in the 5-lipoxygenase (5-LO) pathway that produces classical leukotrienes, eosinophils possess a robust 15-lipoxygenase-1 (15-LO-1) pathway leading to the synthesis of a distinct class of lipid mediators known as eoxins. This technical guide provides an in-depth exploration of the synthesis pathway of 14,15-leukotriene D4 (14,15-LTD4), also designated as eoxin D4 (EXD4), within human eosinophils. This document details the enzymatic cascade, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.

The this compound (Eoxin D4) Synthesis Pathway

The biosynthesis of 14,15-LTD4 in eosinophils is a multi-step enzymatic process initiated by the action of 15-lipoxygenase-1 (15-LO-1) on arachidonic acid. Human eosinophils are particularly rich in 15-LO-1, making them a primary source of eoxins.[1][2][3] The pathway proceeds as follows:

-

Oxygenation of Arachidonic Acid: The pathway begins with the liberation of arachidonic acid from the cell membrane. 15-LO-1 then catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE).[1][3]

-

Formation of the Epoxide Intermediate: 15-HPETE is subsequently converted into an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), also known as eoxin A4 (EXA4). Human 15-LO-1 possesses a minor intrinsic 12-lipoxygenase activity which may contribute to the conversion of 15-HPETE to EXA4.

-

Glutathione (B108866) Conjugation: 14,15-LTA4 is then conjugated with reduced glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST). This step yields 14,15-leukotriene C4 (14,15-LTC4) or eoxin C4 (EXC4).

-

Conversion to 14,15-LTD4: 14,15-LTC4 is transported extracellularly and is metabolized by the enzyme gamma-glutamyl transpeptidase (γ-GGT), which removes a glutamic acid residue to form this compound (14,15-LTD4) or eoxin D4 (EXD4).

-

Final Conversion to 14,15-LTE4: Further metabolism of 14,15-LTD4 by a dipeptidase results in the formation of 14,15-leukotriene E4 (14,15-LTE4) or eoxin E4 (EXE4).

Proinflammatory stimuli such as the classical leukotriene LTC4, prostaglandin (B15479496) D2 (PGD2), and interleukin-5 (IL-5) can induce the synthesis of EXC4 from the endogenous pool of arachidonic acid in eosinophils. Eoxins have demonstrated potent biological activity, including the ability to increase vascular permeability, a key feature of inflammation.

Quantitative Data

Quantitative data on the eoxin pathway is crucial for understanding its physiological and pathological significance. The following tables summarize available data on enzyme kinetics and metabolite concentrations.

| Enzyme | Substrate | Km | Vmax | Cell Type/Source | Reference |

| Leukotriene C4 Synthase | Leukotriene A4 | 45 µM | 4.9 µM/min | Human (recombinant) | |

| Leukotriene C4 Synthase | Glutathione | 0.7 mM | 2.5 µM/min | Human (recombinant) |

Table 1: Kinetic Parameters of Enzymes Involved in Cysteinyl Leukotriene Synthesis. Note: Data is for the analogous 5-LO pathway enzyme, as specific kinetic data for the 15-LO pathway enzymes in eosinophils is limited.

| Metabolite | Biological Fluid | Concentration (Median, Range) | Patient Population | Reference |

| Eoxin C4 | Bronchoalveolar Lavage Fluid (BALF) | 1.4 pg/mL (<1.12-6.7 pg/mL) | Patients with various respiratory inflammatory diseases |

Table 2: Concentration of Eoxin C4 in Human Biological Fluid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 14,15-LTD4 synthesis pathway in eosinophils.

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

Method: Negative Immunomagnetic Selection

This method yields a highly purified population of untouched eosinophils.

Materials:

-

Anticoagulated (EDTA) whole blood

-

Dextran (B179266) solution (6%)

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Eosinophil isolation kit (negative selection) containing an antibody cocktail and magnetic nanoparticles

-

Magnetic separator

Procedure:

-

Erythrocyte Sedimentation: Mix whole blood with 6% dextran solution and allow erythrocytes to sediment for 30-60 minutes at room temperature.

-

Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Granulocyte Enrichment: Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Pellet Collection: Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet at the bottom.

-

Erythrocyte Lysis (Optional): If necessary, lyse remaining red blood cells using a hypotonic buffer.

-

Negative Selection:

-

Resuspend the granulocyte pellet in the appropriate buffer.

-

Add the eosinophil-specific negative selection antibody cocktail, which contains antibodies against surface markers of other leukocytes (e.g., CD16 for neutrophils, CD3 for T cells, CD19 for B cells, CD14 for monocytes). Incubate for 10-15 minutes at 4°C.

-

Add magnetic nanoparticles and incubate for a further 5-10 minutes at 4°C.

-

Place the tube in a magnetic separator for 2-3 minutes.

-

Carefully collect the supernatant containing the untouched eosinophils.

-

-

Cell Purity Assessment: Assess eosinophil purity (>98%) by microscopic examination of a cytocentrifuge preparation stained with Wright-Giemsa or a similar stain.

Protocol 2: Stimulation of Eosinophils for Eoxin Production

Materials:

-

Purified eosinophils (from Protocol 1)

-

HBSS with Ca2+ and Mg2+

-

Arachidonic acid

-

Calcium ionophore A23187

-

Pro-inflammatory stimuli (e.g., LTC4, PGD2, IL-5)

Procedure:

-

Resuspend purified eosinophils in HBSS containing Ca2+ and Mg2+ at a concentration of 1-5 x 10^6 cells/mL.

-

Pre-warm the cell suspension to 37°C for 5 minutes.

-

Stimulation:

-

Exogenous Substrate: Add arachidonic acid to a final concentration of 10-20 µM.

-

Calcium Ionophore: Add A23187 to a final concentration of 1-5 µM.

-

Physiological Stimuli: Add LTC4 (e.g., 100 nM), PGD2 (e.g., 1 µM), or IL-5 (e.g., 10 ng/mL).

-

-

Incubate for the desired time (e.g., 5-30 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold methanol (B129727) or by placing the samples on ice.

-

Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant for analysis of eoxins.

Protocol 3: Analysis of Eoxins by LC-MS/MS

Method: Liquid Chromatography-Tandem Mass Spectrometry

This is a highly sensitive and specific method for the quantification of eoxins.

Sample Preparation:

-

To the supernatant from the stimulated eosinophil suspension, add a deuterated internal standard for each analyte of interest (e.g., 14,15-LTD4-d5).

-

Perform solid-phase extraction (SPE) to purify and concentrate the lipid mediators.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the eoxins with methanol or another suitable organic solvent.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes is typically used to separate the eoxins. The exact gradient will need to be optimized for the specific column and instrument used.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each eoxin and internal standard must be determined. For example:

-

14,15-LTC4: m/z 624.3 -> [fragment ions]

-

14,15-LTD4: m/z 495.2 -> [fragment ions]

-

14,15-LTE4: m/z 438.2 -> [fragment ions]

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for maximum sensitivity.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

References

- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

14,15-Leukotriene D4: An In-Depth Technical Guide to its Role as a Pro-Inflammatory Mediator

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene D4 (14,15-LTD4), a member of the eoxin family of lipid mediators, is emerging as a significant pro-inflammatory molecule.[1] Unlike the well-characterized cysteinyl leukotrienes derived from the 5-lipoxygenase (5-LO) pathway, 14,15-LTD4 is synthesized via the 15-lipoxygenase (15-LO) pathway, primarily in eosinophils and mast cells.[1] This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and potential signaling pathways of 14,15-LTD4, with a focus on its role in inflammation. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and target this novel inflammatory pathway.

Biosynthesis of this compound

The synthesis of 14,15-LTD4, also known as Eoxin D4 (EXD4), follows a distinct pathway from the canonical 5-LO-derived leukotrienes.[1] The key steps are outlined below:

-

Initiation by 15-Lipoxygenase (15-LO): The pathway begins with the action of 15-LO on arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

-

Formation of the Epoxide Intermediate: 15-HpETE is then converted to the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4).

-

Conjugation with Glutathione (B108866): 14,15-LTA4 is conjugated with glutathione by a glutathione S-transferase to form 14,15-leukotriene C4 (14,15-LTC4 or Eoxin C4).

-

Conversion to 14,15-LTD4: Finally, 14,15-LTC4 is metabolized to 14,15-LTD4 (Eoxin D4) through the removal of a glutamic acid residue by a γ-glutamyl transpeptidase.[1] Further metabolism can lead to the formation of 14,15-leukotriene E4 (14,15-LTE4 or Eoxin E4).[1]

Figure 1. Biosynthesis pathway of this compound.

Pro-Inflammatory Activities of this compound

The primary pro-inflammatory effect of 14,15-LTD4 identified to date is its ability to increase vascular permeability, a critical event in the inflammatory response that leads to edema and facilitates the infiltration of immune cells to the site of injury or infection.

Quantitative Data on Vascular Permeability

| Mediator Family | Relative Potency in Increasing Endothelial Permeability | Reference |

| Eoxins (EXC4, EXD4, EXE4) | Approximately 100 times more potent than histamine. | |

| Eoxins (EXC4, EXD4, EXE4) | Nearly as potent as LTC4 and LTD4. | |

| Histamine | Baseline for comparison. | |

| LTC4 and LTD4 | Potent inducers of vascular permeability. |

Table 1: Comparative Potency of Eoxins in Inducing Vascular Permeability.

Proposed Signaling Pathway for this compound

The precise signaling pathway for 14,15-LTD4 has not been fully elucidated. However, based on its structural similarity to the well-studied cysteinyl leukotriene LTD4 and its potent pro-inflammatory effects, a putative signaling cascade can be proposed. It is hypothesized that 14,15-LTD4 may act through one of the known cysteinyl leukotriene receptors (CysLT1R or CysLT2R) or a yet-to-be-identified eoxin-specific receptor.

Activation of a G-protein coupled receptor (GPCR) by 14,15-LTD4 would likely initiate a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is known to mediate increases in vascular permeability and the expression of pro-inflammatory genes.

Figure 2. Putative signaling pathway for 14,15-LTD4.

Experimental Protocols

In Vitro Vascular Permeability Assay

This protocol is adapted from established methods for measuring changes in endothelial cell monolayer permeability.

Objective: To quantify the effect of 14,15-LTD4 on the permeability of a human endothelial cell monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)

-

24-well tissue culture plates

-

This compound

-

FITC-Dextran (e.g., 70 kDa)

-

Phosphate Buffered Saline (PBS)

-

Fluorometer

Procedure:

-

Cell Seeding: Seed HUVECs onto the Transwell® inserts at a density that will allow for the formation of a confluent monolayer within 48-72 hours.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).

-

Treatment: Gently aspirate the medium from the apical (upper) and basolateral (lower) chambers. Add fresh, serum-free medium to both chambers. Add varying concentrations of 14,15-LTD4 to the apical chamber of the test wells. Include a vehicle control (e.g., ethanol, the solvent for 14,15-LTD4).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 1-4 hours).

-

Permeability Measurement: Add FITC-Dextran to the apical chamber to a final concentration of 1 mg/mL.

-

Sampling: At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral chamber.

-

Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer (excitation ~490 nm, emission ~520 nm).

-

Data Analysis: Calculate the amount of FITC-Dextran that has passed through the monolayer for each condition. Plot the results as fluorescence intensity versus time or as a percentage of the control.

References

endogenous sources of 14,15-eoxin D4

An In-Depth Technical Guide on the Endogenous Sources of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) and its Metabolites

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. It plays a crucial role in regulating various physiological processes, including vascular tone, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the endogenous sources of 14,15-EET, its biosynthetic pathways, and the methodologies used for its detection and quantification. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the cellular and tissue origins of this important signaling molecule. While the term "14,15-eoxin D4" is not commonly used in the literature, this guide will address the synthesis of the parent epoxide, 14,15-EET, and its primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).

Biosynthesis of 14,15-EET

The primary pathway for the endogenous synthesis of 14,15-EET involves the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes.

1. Liberation of Arachidonic Acid: The synthesis is initiated by the release of arachidonic acid from the sn-2 position of membrane phospholipids. This is catalyzed by phospholipase A2 (PLA2), which is activated in response to various cellular stimuli.

2. Epoxidation by Cytochrome P450 Epoxygenases: Once liberated, arachidonic acid is metabolized by CYP epoxygenases, primarily members of the CYP2C and CYP2J families. These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The specific isomer produced is dependent on the tissue and the particular CYP isozyme expressed.

3. Metabolism to 14,15-DHET: 14,15-EET is relatively unstable in vivo and is rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This conversion is a key step in regulating the biological activity of 14,15-EET, as the diol often has different, and sometimes opposing, physiological effects.

Endogenous Sources of 14,15-EET

The production of 14,15-EET is tissue and cell-type specific, largely dictated by the expression of CYP epoxygenases.

-

Endothelium: The vascular endothelium is a primary source of 14,15-EET, where it acts as an endothelium-derived hyperpolarizing factor (EDHF), leading to vasodilation.

-

Kidney: In the kidney, 14,15-EET is produced in the proximal tubules and collecting ducts and is involved in regulating renal blood flow and sodium transport.

-

Liver: The liver expresses high levels of CYP epoxygenases and is a significant site of 14,15-EET synthesis.

-

Heart: Cardiomyocytes and coronary endothelium produce 14,15-EET, which has protective effects against ischemia-reperfusion injury.

-

Brain: Astrocytes and neurons are sources of 14,15-EET in the central nervous system, where it modulates synaptic transmission and neuroinflammation.

Quantitative Data

The following table summarizes the reported concentrations of 14,15-EET and its metabolite 14,15-DHET in various biological matrices. It is important to note that concentrations can vary significantly based on the physiological state and the analytical methods used.

| Biological Matrix | Species | Analyte | Concentration |

| Human Plasma | Human | 14,15-EET | 0.5 - 5 ng/mL |

| Human Plasma | Human | 14,15-DHET | 1 - 10 ng/mL |

| Rat Kidney | Rat | 14,15-EET | 2 - 15 ng/g tissue |

| Rat Kidney | Rat | 14,15-DHET | 5 - 25 ng/g tissue |

| Mouse Brain | Mouse | 14,15-EET | 0.1 - 1 ng/g tissue |

| Mouse Brain | Mouse | 14,15-DHET | 0.5 - 5 ng/g tissue |

| Cultured Endothelial Cells | Bovine | 14,15-EET | 0.1 - 2 ng/10^6 cells |

Experimental Protocols

The accurate quantification of 14,15-EET and 14,15-DHET from biological samples requires robust and sensitive analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.

Protocol: Extraction and Quantification of 14,15-EET and 14,15-DHET from Plasma by LC-MS

1. Sample Preparation and Internal Standard Spiking:

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add an internal standard solution (e.g., 14,15-EET-d8 and 14,15-DHET-d4) to correct for extraction losses and matrix effects.

2. Protein Precipitation and Lipid Extraction:

-

Add 1.5 mL of ice-cold acetonitrile (B52724) to the plasma sample.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to further purify and concentrate the lipids.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the supernatant.

-

Wash with a low percentage of organic solvent to remove polar impurities.

-

Elute the EETs and DHETs with a high percentage of organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

3. Derivatization (Optional but Recommended for Improved Sensitivity):

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent (e.g., 2-picolylamine) to enhance ionization efficiency for mass spectrometry.

-

Incubate at 60°C for 30 minutes.

4. LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their deuterated internal standards.

-

-

5. Data Analysis:

-

Quantify the analytes by constructing a calibration curve using known concentrations of standards.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification to correct for variability.

Conclusion

The endogenous production of 14,15-EET is a critical component of cellular signaling, with wide-ranging physiological effects. Understanding its sources and the pathways that govern its synthesis and metabolism is essential for the development of novel therapeutic strategies targeting the CYP-eicosanoid system. The methodologies outlined in this guide provide a framework for the accurate and reliable measurement of 14,15-EET and its metabolites, which is fundamental for advancing research in this field.

14,15-Leukotriene D4 (Eoxin D4) Signaling in Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), with a specific focus on its role in mast cell biology. While the signaling pathways of cysteinyl leukotrienes derived from the 5-lipoxygenase pathway are well-established, the 15-lipoxygenase pathway that generates eoxins represents an emerging area of research. This document details the biosynthesis of 14,15-LTD4, summarizes its known biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biochemical pathways. A significant knowledge gap remains concerning the specific receptors and downstream signaling cascades for 14,15-LTD4 in mast cells, which is highlighted herein as a critical area for future investigation.

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators upon activation. Among these are the leukotrienes, a family of lipid mediators derived from arachidonic acid. The most extensively studied leukotrienes are products of the 5-lipoxygenase (5-LOX) pathway, such as Leukotriene D4 (LTD4), which signals through well-characterized cysteinyl leukotriene receptors (CysLT1R and CysLT2R) to elicit bronchoconstriction and vascular leakage.

However, a distinct pathway involving 15-lipoxygenase-1 (15-LOX-1) leads to the formation of a separate class of leukotrienes, including 14,15-LTD4. To prevent confusion with their 5-LOX-derived counterparts, these molecules have been termed "eoxins".[1][2] Human mast cells have been identified as a source of these eoxins.[1][2][3] This guide focuses on the synthesis and currently understood biological functions of 14,15-LTD4 (Eoxin D4) in the context of mast cell signaling.

Biosynthesis of 14,15-LTD4 (Eoxin D4) in Mast Cells

The synthesis of 14,15-LTD4 is initiated by the action of 15-LOX-1 on arachidonic acid. The expression of 15-LOX-1 in human cord blood-derived mast cells (CBMCs) can be induced by Interleukin-4 (IL-4). The pathway proceeds through a series of enzymatic steps analogous to the 5-LOX pathway.

The key steps are:

-

Oxygenation: 15-LOX-1 converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).

-

Epoxide Formation: 15(S)-HpETE is dehydrated to form the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4).

-

Glutathione (B108866) Conjugation: Leukotriene C4 synthase (LTC4S) conjugates 14,15-LTA4 with glutathione to form 14,15-leukotriene C4 (14,15-LTC4) or Eoxin C4 (EXC4).

-

Conversion to 14,15-LTD4: 14,15-LTC4 is subsequently metabolized to 14,15-LTD4 (Eoxin D4) and then to 14,15-leukotriene E4 (14,15-LTE4) or Eoxin E4 (EXE4).

Human cord blood-derived mast cells have been shown to possess the cellular machinery to produce both EXC4 and EXD4.

Biological Activities of Eoxins

While the complete spectrum of biological activities of 14,15-LTD4 is still under investigation, initial studies have revealed potent pro-inflammatory effects, particularly concerning vascular permeability.

Data Presentation

The following table summarizes the key quantitative findings on the biological effects of eoxins.

| Mediator | Biological Effect | Model System | Potency | Reference |

| Eoxins (EXC4, EXD4, EXE4) | Increased Vascular Permeability | Human Endothelial Cell Monolayer | ~100 times more potent than histamine | |

| Eoxins (EXC4, EXD4, EXE4) | Increased Vascular Permeability | Human Endothelial Cell Monolayer | Almost as potent as LTC4 and LTD4 | |

| Eoxin C4 (14,15-LTC4) | Contractile Effects | Guinea Pig Pulmonary Parenchymal Strip/Ileum | No significant contractile effects observed |

Signaling Pathways: An Uncharted Territory

A critical gap in the current understanding of eoxin biology is the identity of their receptor(s) and the subsequent intracellular signaling pathways in mast cells. Unlike the well-defined CysLT1R and CysLT2R for 5-LOX-derived leukotrienes, the receptor for 14,15-LTD4 and other eoxins has not yet been identified.

The observation that eoxins potently increase vascular permeability but lack the contractile effects of canonical LTD4 suggests that they may signal through a distinct, yet-to-be-discovered receptor or a known receptor in a novel fashion. Elucidating this signaling cascade is a primary objective for future research in this field.

Experimental Protocols

The following section details the methodologies employed in the key studies on eoxin production and function.

Mast Cell Culture and Differentiation

-

Cell Source: Human cord blood-derived mast cells (CBMCs).

-

Culture Medium: AIM-V medium supplemented with 100 ng/mL stem cell factor (SCF) and 50 ng/mL IL-6.

-

Differentiation: Cells are cultured for at least 8 weeks to achieve a mature mast cell phenotype.

-

15-LOX-1 Induction: To induce the expression of 15-LOX-1, differentiated mast cells are primed with 10 ng/mL IL-4 for 48 hours before the experiment.

Eoxin Biosynthesis Assay

-

Cell Stimulation: IL-4-primed mast cells are incubated with 10 µM arachidonic acid for 5 minutes.

-

Sample Collection: Supernatants are collected for analysis.

-

Analysis:

-

Enzyme Immunoassay (EIA): Supernatants are analyzed using an EIA specific for Eoxin C4.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is used for the identification and quantification of EXC4 and EXD4. Single-reaction monitoring (SRM) is employed for specific detection.

-

Vascular Permeability Assay

-

Cell Model: Human endothelial cell monolayer.

-

Methodology: The effect of eoxins on the permeability of the endothelial cell monolayer is measured. This is often done by assessing the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer.

-

Treatment: Endothelial cells are treated with varying concentrations of eoxins, histamine, LTC4, or LTD4.

-

Outcome Measurement: The increase in permeability is quantified by measuring the amount of tracer that has passed through the monolayer over a specific time period.

Conclusion and Future Directions

The discovery of the 15-LOX-1 pathway and its products, the eoxins, in human mast cells has opened a new avenue in inflammation research. 14,15-LTD4 (Eoxin D4) and its related compounds are potent pro-inflammatory mediators, particularly with respect to their ability to induce vascular permeability. However, significant knowledge gaps remain. The foremost priorities for future research in this area include:

-

Receptor Identification: The identification and characterization of the specific receptor(s) for 14,15-LTD4 and other eoxins are paramount.

-

Elucidation of Signaling Pathways: Delineating the downstream signaling cascades activated by eoxin-receptor interaction in mast cells is crucial to understanding their mechanism of action.

-

In Vivo Studies: Translating the in vitro findings to in vivo models of allergic inflammation is necessary to establish the pathophysiological relevance of the eoxin pathway.

-

Therapeutic Targeting: A thorough understanding of the 14,15-LTD4 signaling pathway could unveil novel therapeutic targets for the treatment of allergic and inflammatory diseases where mast cells play a central role.

This technical guide serves as a foundational resource for researchers embarking on the study of this novel class of lipid mediators and their role in mast cell function.

References

- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Actions of 14,15-Leukotriene D4 (Eoxin D4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4). This lipid mediator is a product of the 15-lipoxygenase pathway and is primarily produced by eosinophils and mast cells. While research on 14,15-LTD4 is less extensive than its 5-lipoxygenase-derived counterpart, LTD4, existing evidence points to its role as a proinflammatory agent. This document details its biosynthesis, metabolism, and known physiological actions, with a focus on its potent effect on vascular permeability. Experimental protocols for key assays and quantitative data are presented to facilitate further research in this area. The guide also explores the current knowledge gaps, particularly concerning its receptor and signaling pathways, to highlight opportunities for future investigation.

Introduction

Leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid. While the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) generated via the 5-lipoxygenase (5-LO) pathway are well-characterized for their roles in asthma and allergic inflammation, an alternative pathway involving 15-lipoxygenase (15-LO) gives rise to a distinct class of leukotrienes. This compound (14,15-LTD4), also named Eoxin D4 (EXD4), is a prominent member of this latter group.[1]

14,15-LTD4 is primarily synthesized by eosinophils and mast cells, key effector cells in allergic responses and inflammatory diseases.[1] Its discovery has opened new avenues for understanding the complex lipid mediator networks that govern inflammatory processes. This guide aims to consolidate the existing technical information on 14,15-LTD4 to support ongoing and future research into its physiological functions and potential as a therapeutic target.

Biosynthesis and Metabolism

The synthesis of 14,15-LTD4 is initiated from arachidonic acid via the 15-lipoxygenase-1 (15-LO-1) pathway.[1] This pathway is distinct from the 5-LO pathway that produces the classical leukotrienes.

Biosynthesis Pathway:

-

Oxygenation of Arachidonic Acid: 15-LO-1 catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).

-

Formation of the Epoxide Intermediate: 15(S)-HpETE is then converted to an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4 or Eoxin A4).

-

Conjugation with Glutathione (B108866): 14,15-LTA4 is conjugated with reduced glutathione (GSH) by a glutathione S-transferase, likely LTC4 synthase, to form 14,15-leukotriene C4 (14,15-LTC4 or Eoxin C4).

-

Conversion to 14,15-LTD4: 14,15-LTC4 is subsequently metabolized by the enzyme γ-glutamyl transferase, which removes a glutamic acid residue to yield 14,15-LTD4 (Eoxin D4).

Metabolism of 14,15-LTD4:

14,15-LTD4 can be further metabolized by a dipeptidase to 14,15-leukotriene E4 (14,15-LTE4 or Eoxin E4) through the removal of a glycine (B1666218) residue.

Physiological Actions

The physiological roles of 14,15-LTD4 are still under investigation, but current evidence primarily points to its proinflammatory activities.

Increased Vascular Permeability

The most well-documented physiological action of 14,15-LTD4 is its ability to increase the permeability of endothelial cell monolayers in vitro. This effect suggests a role in promoting plasma leakage and tissue edema, which are hallmarks of inflammation.

Quantitative studies have shown that eoxins, including 14,15-LTD4, are potent inducers of vascular permeability. They are reported to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as the classical cysteinyl leukotrienes, LTC4 and LTD4, in this regard.

Smooth Muscle Contraction

In contrast to its potent effect on vascular permeability, 14,15-LTD4 exhibits weak contractile activity on guinea pig ileum and pulmonary parenchyma. This suggests that its contribution to bronchoconstriction, a key feature of asthma mediated by classical leukotrienes, may be limited.

Signaling Pathway

The specific receptor and downstream signaling pathway for 14,15-LTD4 have not yet been fully elucidated. Given its structural similarity to LTD4 and its effects on endothelial permeability, it is plausible that it acts through a G-protein coupled receptor (GPCR). The increase in vascular permeability is often associated with an increase in intracellular calcium ([Ca2+]i) and subsequent cytoskeletal rearrangement in endothelial cells.

Based on these observations, a putative signaling pathway is proposed below. It is important to note that this is a hypothetical model and requires experimental validation.

Data Presentation

Table 1: Quantitative Data on the Biological Activity of this compound (Eoxin D4)

| Biological Activity | Model System | Potency/Effect | Reference |

| Increased Vascular Permeability | Human Endothelial Cell Monolayer | ~100x more potent than histamine; nearly as potent as LTC4 and LTD4. | |

| Smooth Muscle Contraction | Guinea Pig Ileum | Weak contractile activity. | |

| Smooth Muscle Contraction | Guinea Pig Pulmonary Parenchyma | Weak contractile activity. |

Experimental Protocols

Synthesis and Purification of this compound (Eoxin D4)

This protocol is based on the methods described for the generation of eoxins from human eosinophils.

Detailed Methodology:

-

Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).

-

Incubation: Resuspend isolated eosinophils (e.g., 10 x 10⁶ cells/mL) in phosphate-buffered saline (PBS). Pre-incubate for 2 minutes at 37°C before stimulating with 10 µM arachidonic acid for 5 minutes at 37°C.

-

Reaction Termination and Extraction: Terminate the reaction by adding 3 volumes of cold methanol. Centrifuge to pellet the protein and evaporate the methanol from the supernatant under a stream of nitrogen.

-

Purification of 14,15-LTC4: Resuspend the dried extract in a suitable mobile phase and purify 14,15-LTC4 using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (monitoring at 280 nm). The identity of the 14,15-LTC4 peak can be confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Conversion to 14,15-LTD4: Incubate the purified 14,15-LTC4 with a fresh suspension of human eosinophils for 60 minutes at 37°C to allow for enzymatic conversion to 14,15-LTD4.

-

Purification and Identification of 14,15-LTD4: Stop the reaction and extract the lipids as described above. Purify 14,15-LTD4 using RP-HPLC. The identity of 14,15-LTD4 can be confirmed by LC-MS/MS, monitoring for the specific product ion at m/z 497.2.

In Vitro Endothelial Cell Permeability Assay (TEER Assay)

This protocol is a general method for assessing endothelial barrier function using Transendothelial Electrical Resistance (TEER), which can be adapted to study the effects of 14,15-LTD4.

Detailed Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells on porous Transwell® inserts (e.g., 0.4 µm pore size) coated with an extracellular matrix protein (e.g., fibronectin or collagen) until a confluent monolayer is formed.

-

TEER Measurement: Monitor the formation of a tight endothelial barrier by measuring the TEER daily using a volt-ohm meter. A stable, high TEER value indicates the formation of a confluent monolayer with well-established tight junctions.

-

Treatment: Once a stable TEER is achieved, replace the culture medium with fresh medium containing various concentrations of 14,15-LTD4 (e.g., 10⁻⁸ M to 10⁻⁷ M), a vehicle control, and positive controls (e.g., histamine, LTC4, or LTD4).

-

Data Acquisition: Measure the TEER at multiple time points after the addition of the compounds (e.g., 0, 15, 30, 60, and 120 minutes) to determine the time course of the permeability changes.

-

Data Analysis: Normalize the TEER values to the baseline reading at time zero. A decrease in TEER indicates an increase in endothelial permeability. Calculate the percentage decrease in TEER for each concentration of 14,15-LTD4 and compare it to the controls.

Conclusion and Future Directions

This compound (Eoxin D4) is an emerging lipid mediator with potent proinflammatory activity, particularly in increasing vascular permeability. Its biosynthesis via the 15-LO pathway in eosinophils and mast cells suggests a role in allergic and inflammatory diseases. However, significant knowledge gaps remain. Future research should focus on:

-

Receptor Identification: Identifying and characterizing the specific receptor(s) for 14,15-LTD4 is crucial for understanding its mechanism of action.

-

Signaling Pathway Elucidation: Delineating the downstream signaling cascade activated by 14,15-LTD4 will provide insights into how it exerts its physiological effects.

-

In Vivo Studies: Investigating the in vivo effects of 14,15-LTD4 in animal models of inflammation and allergy is necessary to validate its role in disease pathogenesis.

-

Broader Physiological Screening: Exploring other potential physiological actions of 14,15-LTD4 beyond vascular permeability and smooth muscle contraction will provide a more complete picture of its biological functions.

A deeper understanding of the physiological actions of 14,15-LTD4 and its signaling pathways may reveal novel therapeutic targets for the treatment of inflammatory disorders.

References

14,15-Leukotriene D4 in Aspirin-Exacerbated Respiratory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin-exacerbated respiratory disease (AERD) is a severe inflammatory condition characterized by asthma, chronic rhinosinusitis with nasal polyposis, and hypersensitivity reactions to cyclooxygenase-1 (COX-1) inhibitors. The pathophysiology of AERD is complex, with a well-established dysregulation of arachidonic acid metabolism, leading to the overproduction of pro-inflammatory cysteinyl leukotrienes (CysLTs) via the 5-lipoxygenase (5-LOX) pathway. However, emerging evidence suggests the involvement of an alternative pathway, the 15-lipoxygenase (15-LOX) pathway, and its downstream products, including 14,15-leukotriene D4 (14,15-LTD4).

This technical guide provides an in-depth overview of the current understanding of 14,15-LTD4, also known as Eoxin D4 (EXD4), and its potential role in the pathogenesis of AERD. While direct evidence is still developing, the upregulation of the 15-LOX pathway in AERD, coupled with the pro-inflammatory nature of its products, presents a compelling area for research and therapeutic development.

Biosynthesis of this compound (Eoxin D4)

Unlike the canonical CysLTs (LTC4, LTD4, LTE4) that are synthesized through the 5-LOX pathway, 14,15-LTD4 is a product of the 15-LOX pathway. This pathway is particularly active in eosinophils and mast cells, key cellular players in the inflammatory milieu of AERD.[1][2]

The biosynthesis of 14,15-LTD4 proceeds through the following key steps:

-

Initiation by 15-Lipoxygenase-1 (15-LO-1): The pathway begins with the action of 15-LO-1 on arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[1]

-

Formation of the Epoxide Intermediate: 15-HPETE is then converted to an unstable epoxide, 14,15-leukotriene A4 (14,15-LTA4), also known as Eoxin A4 (EXA4).[1]

-

Glutathione (B108866) Conjugation: 14,15-LTA4 is conjugated with reduced glutathione (GSH) to form 14,15-leukotriene C4 (14,15-LTC4 or EXC4). This reaction can be catalyzed by various glutathione S-transferases (GSTs), with LTC4 synthase also showing activity towards this substrate.[3]

-

Conversion to 14,15-LTD4 and 14,15-LTE4: Subsequently, 14,15-LTC4 is metabolized to 14,15-LTD4 (EXD4) and then to 14,15-leukotriene E4 (EXE4) through sequential enzymatic cleavage of the glutathione moiety, analogous to the metabolism of LTC4.

Potential Role of this compound in Aspirin-Exacerbated Respiratory Disease

While the role of conventional CysLTs in AERD is well-documented, the contribution of the 15-LOX pathway and its products, including 14,15-LTD4, is an emerging area of investigation. Several lines of evidence suggest a potential involvement:

-

Upregulation of the 15-LOX Pathway in AERD: Studies have shown that the expression of ALOX15, the gene encoding 15-LO-1, is significantly elevated in the nasal polyps of patients with AERD. Furthermore, 15-LO-1 activity is increased in eosinophils from individuals with severe asthma and AERD.

-

Cellular Sources: The primary cellular sources of eoxins, namely eosinophils and mast cells, are central to the pathophysiology of AERD. These cells infiltrate the respiratory mucosa in AERD and are key drivers of the inflammatory response.

-

Pro-inflammatory Activity: 14,15-LTD4 and other eoxins have demonstrated pro-inflammatory effects. Notably, they can increase the permeability of endothelial cell monolayers, a hallmark of inflammation, with a potency comparable to that of conventional CysLTs and significantly greater than histamine. This action could contribute to the tissue edema and fluid leakage observed in the airways of AERD patients.

The hypothetical signaling cascade initiated by 14,15-LTD4 in the context of AERD may involve interactions with endothelial and epithelial cells, leading to increased vascular permeability and further recruitment and activation of inflammatory cells.

Quantitative Data

Direct quantitative data for 14,15-LTD4 in patients with AERD is currently not available in the published literature. However, data on the precursor, 15-HETE, and on eoxins in other inflammatory respiratory conditions provide a basis for hypothesizing their relevance in AERD.

| Analyte | Sample Type | Patient Group | Concentration/Level | Reference |

| 15-HETE | Plasma | AERD (symptom improvement with aspirin) | 7006 pg/mL (median) | |

| AERD (symptom worsening with aspirin) | 4800 pg/mL (median) | |||

| 15-oxo-ETE | Nasal Polyps | AERD | 61.03 pg/mg tissue (mean) | |

| CRSwNP | 27.93 pg/mg tissue (mean) | |||

| Control | 7.17 pg/mg tissue (mean) | |||

| Eoxin C4 | Exhaled Breath Condensate | Asthmatic Children | Significantly increased vs. healthy | |

| Eoxin D4 | Exhaled Breath Condensate | Asthmatic Children | Significantly increased vs. healthy | |

| Eoxin E4 | Exhaled Breath Condensate | Asthmatic Children | Significantly increased vs. healthy |

CRSwNP: Chronic Rhinosinusitis with Nasal Polyps

Experimental Protocols

The analysis of eoxins in biological samples requires sensitive and specific analytical techniques due to their low concentrations and structural similarity to other eicosanoids.

Protocol: Quantification of Eoxin C4 (14,15-LTC4) in Bronchoalveolar Lavage Fluid (BALF) by HPLC-Enzyme Immunoassay

This protocol is adapted from methodologies used for the quantification of eoxins in biological fluids.

1. Sample Preparation:

- Centrifuge BALF to remove cells and debris.

- Acidify the supernatant to pH 3 with a suitable acid (e.g., formic acid).

- Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipid mediators.

- Elute the eicosanoids from the SPE cartridge with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the sample in the mobile phase for HPLC analysis.

2. High-Performance Liquid Chromatography (HPLC) Separation:

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile (B52724) in water with a low concentration of a modifying acid (e.g., 0.05% trifluoroacetic acid).

- Detection: UV detection at a wavelength corresponding to the chromophore of eoxins (approximately 280 nm).

- Fraction Collection: Collect fractions corresponding to the retention time of Eoxin C4 standard.

3. Enzyme Immunoassay (EIA):

- Use a competitive EIA kit specific for Eoxin C4.

- Add the collected HPLC fractions or standards to microplate wells coated with an anti-Eoxin C4 antibody.

- Add an Eoxin C4-tracer (e.g., conjugated to an enzyme like acetylcholinesterase).

- Incubate to allow for competitive binding.

- Wash the wells to remove unbound reagents.

- Add the enzyme substrate and incubate to allow for color development.

- Stop the reaction and measure the absorbance at the appropriate wavelength.

- Calculate the concentration of Eoxin C4 in the samples by comparing their absorbance to the standard curve.

start [label="Biological Sample (e.g., BALF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

spe [label="Solid-Phase Extraction (SPE)"];

hplc [label="Reverse-Phase HPLC Separation"];

fraction [label="Fraction Collection"];

eia [label="Enzyme Immunoassay (EIA)"];

quant [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> spe [label="Acidification & Loading"];

spe -> hplc [label="Elution & Reconstitution"];

hplc -> fraction [label="UV Detection"];

fraction -> eia [label="Competitive Binding"];

eia -> quant [label="Data Analysis"];

}

Conclusion and Future Directions

The role of this compound (Eoxin D4) in the pathophysiology of aspirin-exacerbated respiratory disease represents a promising, yet underexplored, area of research. The upregulation of its biosynthetic pathway (15-LOX) in AERD and the pro-inflammatory nature of eoxins provide a strong rationale for further investigation.

Future research should focus on:

-

Development of sensitive and specific assays for the quantification of 14,15-LTD4 and other eoxins in biological samples from AERD patients.

-

Correlation of eoxin levels with disease severity, clinical phenotype, and response to treatment in AERD.

-

Functional studies to elucidate the specific receptors and signaling pathways through which 14,15-LTD4 exerts its effects on respiratory epithelial cells, endothelial cells, eosinophils, and mast cells.

-

Preclinical studies investigating the therapeutic potential of 15-LOX inhibitors in models of AERD.

A deeper understanding of the 15-LOX pathway and its products, such as 14,15-LTD4, may unveil novel therapeutic targets for the management of aspirin-exacerbated respiratory disease and other eosinophilic respiratory disorders.

References

- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells [pubmed.ncbi.nlm.nih.gov]

- 2. Pathomechanisms of AERD—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of the glutathione S-transferases in the conversion of leukotriene A4 to leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 14,15-Leukotriene D4 (Eoxin D4) in Allergic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), is a lipid mediator that plays a significant role in the inflammatory processes characteristic of allergic reactions.[1][2] Unlike the well-characterized cysteinyl leukotrienes (LTC4, LTD4, LTE4) generated via the 5-lipoxygenase (5-LO) pathway, 14,15-LTD4 is a product of the 15-lipoxygenase-1 (15-LO-1) pathway.[3][4] This distinction places 14,15-LTD4 as a member of an alternative class of leukotrienes, termed eoxins, which are primarily synthesized by eosinophils and mast cells—key effector cells in allergic inflammation.[3] While its contractile activity on airway smooth muscle is weak compared to its 5-LO-derived counterpart, 14,15-LTD4 exhibits potent pro-inflammatory effects, particularly by increasing vascular permeability, a critical event in the pathophysiology of allergic diseases. This guide provides an in-depth technical overview of the biosynthesis, signaling, and experimental analysis of 14,15-LTD4 in the context of allergic reactions.

Biosynthesis of 14,15-LTD4 (Eoxin D4)

The biosynthesis of 14,15-LTD4 is initiated from arachidonic acid and proceeds through a series of enzymatic steps within eosinophils and mast cells.

-

Oxygenation of Arachidonic Acid: The process begins with the enzyme 15-lipoxygenase-1 (15-LO-1) converting arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).

-

Formation of the Epoxide Intermediate: 15(S)-HpETE is then transformed into the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), also known as eoxin A4 (EXA4).

-

Conjugation with Glutathione (B108866): Subsequently, LTC4 synthase catalyzes the conjugation of 14,15-LTA4 with glutathione to form 14,15-leukotriene C4 (14,15-LTC4) or eoxin C4 (EXC4).

-

Conversion to 14,15-LTD4: A gamma-glutamyltransferase then converts 14,15-LTC4 to 14,15-LTD4 (Eoxin D4).

-

Final Metabolism: Finally, a dipeptidase can further metabolize 14,15-LTD4 to 14,15-leukotriene E4 (14,15-LTE4) or eoxin E4 (EXE4).

Signaling Pathway of 14,15-LTD4 in Allergic Reactions

The precise signaling pathway for 14,15-LTD4 is an area of active investigation, and a specific receptor has not yet been definitively identified. However, its ability to induce biological effects, such as increased vascular permeability, suggests the involvement of cell surface receptors and downstream signaling cascades on target cells, particularly endothelial cells.

It is proposed that eoxins, including 14,15-LTD4, may act through G-protein coupled receptors (GPCRs), similar to other leukotrienes. The downstream signaling likely involves the activation of intracellular second messengers that lead to the reorganization of the endothelial cytoskeleton and a subsequent increase in intercellular gaps, facilitating plasma leakage into the surrounding tissues—a hallmark of the allergic inflammatory response.

Quantitative Data on the Biological Activity of 14,15-LTD4

Quantitative data on the absolute potency of 14,15-LTD4 are limited in the current literature. However, comparative studies have provided valuable insights into its biological activity relative to other well-known mediators of allergic inflammation.

| Biological Effect | Mediator | Relative Potency | Reference |

| Increased Vascular Permeability | 14,15-LTD4 (EXD4) | Similar to LTC4 and LTD4 | |

| ~100 times more potent than histamine (B1213489) | |||

| Contractile Activity (Guinea Pig Ileum & Pulmonary Parenchyma) | 14,15-LTD4 (EXD4) | Weak |

Experimental Protocols

In Vitro Vascular Permeability Assay

This assay is crucial for quantifying the effect of 14,15-LTD4 on endothelial barrier function.

Objective: To measure the passage of a fluorescently labeled high-molecular-weight dextran (B179266) across a monolayer of human endothelial cells in response to 14,15-LTD4 stimulation.

Materials:

-

Human endothelial cells (e.g., HUVECs)

-

24-well transwell inserts (e.g., 0.4 µm pore size)

-

Endothelial cell growth medium

-

14,15-LTD4 (Eoxin D4)

-

FITC-Dextran (e.g., 70 kDa)

-

Fluorescence plate reader

Methodology:

-

Cell Seeding: Seed human endothelial cells onto the upper chamber of the transwell inserts at a density that allows for the formation of a confluent monolayer within 48-72 hours.

-

Monolayer Formation: Culture the cells until a confluent and intact monolayer is formed. Barrier integrity can be assessed by measuring transendothelial electrical resistance (TEER) or by visual inspection.

-

Stimulation: Replace the medium in the upper and lower chambers with fresh, serum-free medium. Add varying concentrations of 14,15-LTD4 to the upper chamber of the designated wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., histamine or classical LTD4).

-

Incubation: Incubate the cells with 14,15-LTD4 for a predetermined time course (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a 5% CO2 incubator.

-

Permeability Measurement: Following incubation with 14,15-LTD4, add FITC-Dextran to the upper chamber of each well.

-

Sampling: At various time points after the addition of FITC-Dextran, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC.

-

Data Analysis: Calculate the amount of FITC-Dextran that has passed through the endothelial monolayer for each condition. Express the results as a percentage of the total fluorescence added or as a fold change relative to the vehicle control.

Conclusion and Future Directions

14,15-LTD4 (Eoxin D4) is an emerging player in the complex network of inflammatory mediators involved in allergic reactions. Its production by key allergic effector cells and its potent effect on vascular permeability underscore its potential significance in the pathophysiology of diseases such as asthma and allergic rhinitis. For researchers and drug development professionals, targeting the 15-LO-1 pathway or the currently unidentified eoxin receptors may represent novel therapeutic strategies for allergic and other inflammatory conditions.

Future research should focus on:

-

The definitive identification and characterization of the receptor(s) for 14,15-LTD4.

-

A detailed elucidation of the downstream signaling pathways activated by 14,15-LTD4 in various cell types.

-

In vivo studies to confirm the role of 14,15-LTD4 in animal models of allergic inflammation.

-

The development of specific and potent inhibitors of the 15-LO-1 pathway or antagonists for eoxin receptors to assess their therapeutic potential.

This technical guide provides a comprehensive overview of the current understanding of 14,15-LTD4's role in allergic reactions, offering a foundation for further investigation into this intriguing and potentially important inflammatory mediator.

References

- 1. Eoxin D4 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 14,15-Leukotriene D4 in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. 14,15-Leukotriene D4 (14,15-LTD4) is a novel leukotriene produced via the 15-lipoxygenase (15-LO) pathway.[1] Accurate and sensitive quantification of 14,15-LTD4 in biological samples is crucial for understanding its role in various physiological and pathological processes, including inflammation and allergic disorders.[2] This application note provides a detailed protocol for the quantification of 14,15-LTD4 using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended as a starting point and may require further optimization for specific matrices and instrumentation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Proper sample preparation is critical for successful LC-MS/MS analysis to remove interferences and concentrate the analyte.[3][4]

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA)

-

Internal Standard (IS) solution (e.g., a deuterated analog of a related leukotriene)

-

Nitrogen evaporator

Protocol:

-

Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. Spike with an appropriate internal standard to correct for extraction efficiency and matrix effects.

-

Acidification: Acidify the sample to pH ~3.5 with formic acid.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 2 mL of methanol.

-

Equilibrate the cartridge with 2 mL of water.

-

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

-

-

Elution: Elute the analyte with 2 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A).[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for resolving 14,15-LTD4 from its isomers.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Gradient | See Table 2 |

Table 1: Liquid Chromatography Parameters

Table 2: Example LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80.0 | 20.0 |

| 10.0 | 80.0 | 20.0 |

| 15.0 | 62.0 | 38.0 |

| 25.0 | 35.0 | 65.0 |

| 35.0 | 0.0 | 100.0 |

| 35.1 | 80.0 | 20.0 |

| 40.0 | 80.0 | 20.0 |

This gradient is based on a method for separating various leukotrienes and may require optimization for 14,15-LTD4.

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

| Parameter | Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Collision Gas | High |

| Curtain Gas | 15 AU |

| Ion Source Gas 1 | 40 AU |

| Ion Source Gas 2 | 40 AU |

Table 3: Mass Spectrometry Source and Gas Parameters

MRM Transitions

The specific MRM transitions for 14,15-LTD4 need to be determined by infusing a standard of the compound. The molecular weight of 14,15-LTD4 is 496.7 g/mol . The precursor ion ([M-H]⁻) would be approximately m/z 495.7. Product ions would be determined through fragmentation experiments.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| 14,15-LTD4 | ~495.7 | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined | To be determined |

Table 4: Hypothetical MRM Transitions for 14,15-LTD4

Data Presentation

Quantitative data should be summarized in a clear and structured table format for easy comparison.

| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation | %CV |

| Control 1 | Plasma | Below LOQ | - | - |

| Control 2 | Plasma | Below LOQ | - | - |

| Treated 1 | Plasma | 15.2 | 1.3 | 8.6 |

| Treated 2 | Plasma | 18.5 | 1.9 | 10.3 |

Table 5: Example Quantitative Data Summary

Visualizations

Signaling Pathway

Caption: Signaling pathway of cysteinyl leukotrienes.

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

References

- 1. scbt.com [scbt.com]

- 2. Leukotriene D4 activates mitogen-activated protein kinase through a protein kinase Calpha-Raf-1-dependent pathway in human monocytic leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lipidmaps.org [lipidmaps.org]

Application Notes and Protocols for the Quantification of 14,15-Leukotriene D4 in Human Plasma

Introduction

14,15-Leukotriene D4 (14,15-LTD4) is a lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism.[1][2] Unlike the well-characterized cysteinyl leukotrienes produced via the 5-LOX pathway, the physiological and pathological roles of 14,15-LTD4 are less understood. Emerging evidence suggests its involvement in inflammatory processes, including increasing vascular permeability, which is a key feature of inflammation.[1] As a member of the eoxin family of leukotrienes, it is primarily synthesized by eosinophils, mast cells, and in nasal polyps.[1] The accurate and sensitive measurement of 14,15-LTD4 in human plasma is crucial for elucidating its role as a potential biomarker in various inflammatory diseases and for the development of novel therapeutic strategies targeting the 15-LOX pathway.

This document provides a detailed protocol for the quantitative analysis of 14,15-LTD4 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] The protocol is compiled based on established methods for the analysis of other eicosanoids and leukotrienes in biological matrices.

Signaling Pathway

The biosynthesis of 14,15-LTD4 originates from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. The key enzyme in this pathway is 15-lipoxygenase (15-LOX), which catalyzes the introduction of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then converted to 14,15-leukotriene A4 (14,15-LTA4), which is subsequently metabolized to 14,15-LTD4.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Extraction of 14,15-Leukotriene D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase (15-LO) pathway.[1][2][3] Unlike the well-characterized cysteinyl leukotrienes produced via the 5-LO pathway, 14,15-LTD4 and other eoxins are primarily synthesized by eosinophils, mast cells, and in nasal polyps.[2][3] Emerging research indicates that 14,15-LTD4 is a pro-inflammatory molecule that can increase vascular permeability, a key event in inflammation. Accurate quantification of 14,15-LTD4 in biological matrices is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of leukotrienes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of 14,15-LTD4 from biological samples using C18 reverse-phase cartridges.

Data Presentation

While specific recovery data for 14,15-LTD4 is not extensively published, the following table summarizes expected recovery rates for similar leukotrienes and other eicosanoids using C18 SPE, which can serve as a benchmark for performance.

| Analyte Class | Compound(s) | Matrix | SPE Sorbent | Approximate Recovery Rate (%) | Reference(s) |

| Dihydroxy-Leukotrienes | LTB4, LTB5 | Human Plasma | Hydrophobic/Ion-Exchange | 73-82 | |

| Peptido-Leukotrienes | LTC4, LTD4, LTE4 | Human Plasma | Hydrophobic/Ion-Exchange | 47-50 | |

| Eicosanoids (General) | Prostaglandins, Leukotrienes | Cell Culture Media | Strata-X (Polymeric) | ~50 (Leukotrienes), 75-100 (others) | |

| Eicosanoids (General) | Various | Human Serum | Not Specified | >64.5 |

Experimental Protocols

Materials and Reagents

-

SPE Cartridges: C18 reverse-phase SPE cartridges (e.g., Sep-Pak C18)

-

Solvents (HPLC or LC-MS grade):

-

Ethanol

-

Ethyl Acetate

-

Deionized Water

-

Acids:

-

Hydrochloric Acid (2M)

-

Formic Acid or Trifluoroacetic Acid (TFA)

-

-

Biological Sample: Plasma, serum, cell culture supernatant, or tissue homogenate.

-

Internal Standard: Deuterated 14,15-LTD4 or a similar deuterated eicosanoid for quantification.

-

Inhibitors: Cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo analyte formation.

-

Nitrogen gas evaporator or centrifugal vacuum evaporator.

-

pH meter or pH strips.

-

Vortex mixer.

-

Centrifuge.

Protocol for Solid-Phase Extraction of 14,15-LTD4

This protocol is adapted from established methods for leukotriene and eicosanoid extraction.

1. Sample Pre-treatment:

-

For plasma or serum samples, add a cyclooxygenase inhibitor immediately after collection to prevent ex vivo generation of eicosanoids.

-

Thaw frozen samples on ice.

-

Add an appropriate deuterated internal standard to the sample to correct for extraction losses and matrix effects.

-

For protein-rich samples like plasma or serum, precipitate proteins by adding 3-4 volumes of cold acetonitrile or ethanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Acidify the supernatant or aqueous sample to a pH of approximately 3.5 using 2M hydrochloric acid. This step is crucial for the retention of acidic analytes like 14,15-LTD4 on the C18 sorbent.

2. SPE Cartridge Conditioning:

-

Activate the C18 cartridge by passing 5 mL of methanol through it.

-

Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not allow the cartridge to dry out before loading the sample.

3. Sample Loading:

-

Load the pre-treated and acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

4. Washing:

-

Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

-

Follow with a wash of 5 mL of a low-percentage organic solvent, such as 10-15% methanol in water, to remove more non-polar interferences.

-

A final wash with 5 mL of hexane can be performed to elute highly non-polar, interfering lipids.

5. Elution:

-

Elute the 14,15-LTD4 from the cartridge with 2-5 mL of methanol or ethyl acetate. Collect the eluate in a clean collection tube.

6. Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

Mandatory Visualizations

Signaling Pathway

References

Application Notes and Protocols for Determining 14,15-Leukotriene D4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene D4 (14,15-LTD4), also known as eoxin D4 (EXD4), is a lipid mediator derived from the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism.[1] Primarily produced by eosinophils, mast cells, and in nasal polyps, 14,15-LTD4 is implicated as a pro-inflammatory mediator.[1] Notably, it has been shown to increase vascular permeability, a key event in inflammation, with a potency comparable to that of its well-characterized isomer, leukotriene D4 (LTD4).[1] Understanding the cellular activity of 14,15-LTD4 is crucial for elucidating its role in inflammatory diseases and for the development of novel therapeutics.

These application notes provide detailed protocols for cellular assays to characterize the activity of 14,15-LTD4, focusing on receptor binding and calcium mobilization assays.

Data Presentation

Disclaimer: Specific quantitative data for this compound (e.g., EC₅₀, Kd, Bmax) are not widely available in peer-reviewed literature. The following tables present representative data for the structurally similar and well-studied isomer, Leukotriene D4 (LTD4), to serve as a reference for expected assay performance and data structure. Researchers should determine these values experimentally for 14,15-LTD4.

Table 1: Representative Receptor Binding Affinity of Leukotriene D4 (LTD4)

| Cell/Tissue Type | Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| THP-1 cell membranes | CysLT1 | [³H]LTD₄ | 0.47 | Not Reported (4000 sites/cell ) | [2] |

| Guinea pig lung membranes | CysLT1 | [³H]LTD₄ | 1.8 ± 0.9 | 2100 ± 375 | [3] |

| Hyperreactive rat lung | CysLT1 | [³H]LTD₄ | 0.12 | 42 |

Table 2: Representative EC₅₀ Values for Leukotriene D4 (LTD4)-Induced Calcium Mobilization

| Cell Type | Assay Conditions | EC₅₀ (nM) | Maximum [Ca²⁺]i Increase | Reference |

| Ehrlich ascites tumor cells | Ca²⁺-containing medium | 10 | 260 ± 14 nM |

Signaling Pathways

The binding of cysteinyl leukotrienes like LTD4 to their G-protein coupled receptors (GPCRs), primarily the CysLT₁ receptor, initiates a cascade of intracellular signaling events. It is hypothesized that 14,15-LTD4 activates a similar pathway.

References

- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and target-size analysis of the leukotriene D4 receptor in the human THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the leukotriene D4 receptor in guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 14,15-Leukotriene D4 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4, is a lipid mediator derived from the 12/15-lipoxygenase (12/15-LOX) pathway of arachidonic acid metabolism.[1][2] Emerging evidence suggests that the 12/15-LOX pathway and its products, including eoxins, play a significant role in the pathophysiology of inflammatory diseases such as asthma.[3][4] Unlike the well-characterized cysteinyl leukotrienes (LTC4, LTD4, LTE4) generated via the 5-lipoxygenase pathway, the precise in vivo functions and signaling mechanisms of 14,15-LTD4 are still under active investigation.

These application notes provide detailed protocols for studying the pro-inflammatory effects of 14,15-LTD4 in three well-established animal models of inflammation: Carrageenan-Induced Paw Edema in rats, Arachidonic Acid-Induced Ear Edema in mice, and Ovalbumin-Induced Allergic Asthma in mice. The provided methodologies are designed to serve as a comprehensive guide for researchers seeking to elucidate the role of 14,15-LTD4 in inflammation and to evaluate the efficacy of potential therapeutic interventions targeting this pathway.

Signaling Pathway of 14,15-LTD4

14,15-LTD4 is believed to exert its effects through the cysteinyl leukotriene receptors (CysLT1R and CysLT2R), similar to the canonical LTD4.[5] The binding of 14,15-LTD4 to these G-protein coupled receptors is expected to initiate a cascade of intracellular signaling events that culminate in a pro-inflammatory response.